Alcoli ciclici e derivati

Cyclic alcohols and their derivatives represent a diverse class of organic compounds characterized by a ring structure with at least one hydroxyl group (-OH) attached. These molecules are fundamental in various chemical reactions due to the unique properties offered by both the cyclic nature and the presence of alcohol functionality.

Common examples include cyclohexanol, which is widely used as a solvent and intermediate in organic synthesis, and tetrahydrofuran (THF), often employed as a polar aprotic solvent in a wide range of chemical processes. Cyclic alcohols can also be derived from various starting materials such as cyclic ethers through hydrolysis or formed directly via ring-opening reactions.

These compounds find extensive applications in the pharmaceutical, agrochemical, and polymer industries due to their ability to form hydrogen bonds, enhance solubility, and act as catalysts. Their versatile reactivity makes them indispensable in the synthesis of complex molecules and materials, providing chemists with a powerful tool for creating novel functionalized structures.

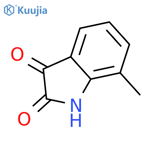

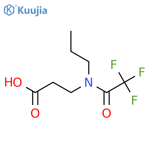

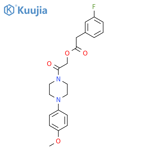

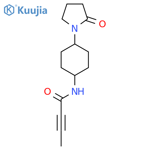

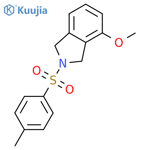

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

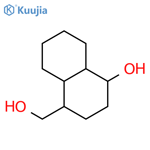

|

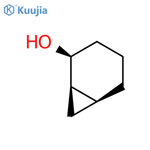

(1R,2S,6S)-bicyclo[4.1.0]heptan-2-ol | 200883-45-0 | C7H12O |

|

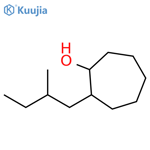

2-(2-methylbutyl)cycloheptan-1-ol | 1249107-74-1 | C12H24O |

|

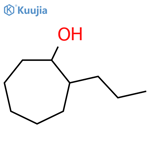

2-Propylcycloheptan-1-ol | 56470-76-9 | C10H20O |

|

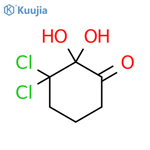

3,3-Dichloro-2,2-dihydroxycyclohexanone | 83878-01-7 | C6H8O3Cl2 |

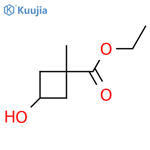

|

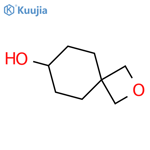

2-Oxaspiro[3.5]nonan-7-ol | 2092707-38-3 | C8H14O2 |

|

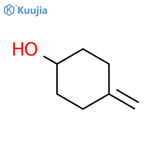

4-methylenecyclohexan-1-ol | 22428-85-9 | C7H12O |

|

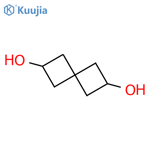

spiro[3.3]heptane-2,6-diol | 132616-37-6 | C7H12O2 |

|

4-(hydroxymethyl)-decahydronaphthalen-1-ol | 25974-85-0 | C11H20O2 |

|

ethyl cis-3-hydroxy-1-methyl-cyclobutanecarboxylate | 1408074-72-5 | C8H14O3 |

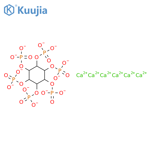

|

Calcium Phytate | 7776-28-5 | C6H6Ca6O24P6 |

Letteratura correlata

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310

-

3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

Fornitori consigliati

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Minglong (Xianning) Medicine Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati